A Comprehensive Technical Guide to the Synthesis of 2,6-dichloro-9-(2-deoxy-2-fluoro-D-arabinofuranosyl)purine
A Comprehensive Technical Guide to the Synthesis of 2,6-dichloro-9-(2-deoxy-2-fluoro-D-arabinofuranosyl)purine
Abstract: This guide provides an in-depth exploration of the synthetic pathways leading to 2,6-dichloro-9-(2-deoxy-2-fluoro-D-arabinofuranosyl)purine, a pivotal intermediate in the production of advanced nucleoside analogues, most notably the antineoplastic agent Clofarabine. We will dissect the critical stages of the synthesis, from the strategic construction of the 2-deoxy-2-fluoro-D-arabinofuranosyl moiety to its stereoselective coupling with the 2,6-dichloropurine base. The discussion emphasizes the mechanistic rationale behind procedural choices, offering field-proven protocols and critical insights for researchers and professionals in medicinal chemistry and drug development.
Introduction and Strategic Overview
The target molecule, 2,6-dichloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine, serves as the penultimate precursor in several reported syntheses of Clofarabine.[1][2] Its structure contains two key motifs that present distinct synthetic challenges: the fluorinated arabinose sugar and the N9-linked dichloropurine. The C2'-fluorine atom in the arabino (up) configuration enhances the metabolic stability of the glycosidic bond and modulates the conformational properties of the nucleoside, which is crucial for its biological activity.[3][4]
The primary challenges in this synthesis are twofold:
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Efficient construction of the 2-deoxy-2-fluoro-D-arabinofuranose core: This requires a stereocontrolled introduction of a fluorine atom at the C2' position.
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Stereoselective N-glycosylation: The coupling of the fluorinated sugar with 2,6-dichloropurine must be controlled to favor the formation of the biologically active β-anomer.[5]
Our strategic approach, or retrosynthesis, logically disconnects the target molecule at the glycosidic bond, breaking it down into two key synthons: a suitably protected 2-deoxy-2-fluoro-D-arabinofuranosyl donor and the 2,6-dichloropurine nucleobase.
Caption: S N 2 inversion at C2' using DAST.
Experimental Protocol: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
This protocol is adapted from established literature procedures. [6]
-
Setup: To a flame-dried, argon-purged round-bottom flask, add 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 7 mL per 1 g of ribose).
-
Cooling: Cool the stirred solution in an ice bath to 0 °C.
-
DAST Addition: Add DAST (2.0-3.0 eq) dropwise via syringe over 15 minutes. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40 °C. Stir for 16-20 hours, monitoring by TLC (2:1 Hexanes:Ethyl Acetate).
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield compound 1 as a clear oil.
Preparation of the Glycosyl Bromide Donor (2)
For the subsequent glycosylation, the fluorinated sugar is converted into a more reactive glycosyl donor, typically the anomeric bromide.
Experimental Protocol: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide (2)
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Setup: Dissolve the protected fluorinated sugar 1 (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Reagent Addition: Add a solution of 30% hydrogen bromide (HBr) in acetic acid (approx. 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 16-24 hours until TLC indicates complete consumption of the starting material.
-
Workup: Dilute the reaction with dichloromethane and wash carefully with ice-cold water, followed by cold saturated aq. NaHCO₃ until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C). The resulting glycosyl bromide 2 is typically used immediately in the next step without further purification due to its instability.
Stereoselective N-Glycosylation
The formation of the C-N bond between the purine and the sugar is the cornerstone of the synthesis. The Vorbrüggen glycosylation is the most widely applied method, offering good control over regioselectivity (N9 vs. N7) and stereoselectivity. [7][8] The mechanism involves activating the purine base by converting it to a silylated derivative. This increases its solubility and nucleophilicity. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), then catalyzes the coupling with the glycosyl donor.
Caption: Workflow for the Vorbrüggen glycosylation.
Experimental Protocol: Synthesis of 2,6-dichloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)purine (3)
-
Silylation of Purine: In a flame-dried, argon-purged flask, suspend 2,6-dichloropurine (1.2 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and stir at 40-50 °C until the solution becomes clear (approx. 30-60 min). Cool the solution to room temperature.
-
Glycosylation: In a separate flask, dissolve the crude glycosyl bromide 2 (1.0 eq) in anhydrous acetonitrile. Add this solution to the silylated purine mixture.
-
Catalyst Addition: Cool the combined mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or HPLC.
-
Workup: Quench the reaction by adding saturated aq. NaHCO₃. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. This step is critical for separating the desired β-anomer from the α-anomer. [2]
Final Deprotection Step
To obtain the target intermediate in its unprotected form, the benzoyl ester groups must be removed. This is typically achieved under basic conditions.
Experimental Protocol: Synthesis of 2,6-dichloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine (4)
-
Setup: Dissolve the purified protected β-anomer 3 (1.0 eq) in anhydrous methanol.
-
Reaction: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq of a 0.5 M solution in methanol) or saturate the solution with ammonia gas at 0 °C and then seal the vessel.
-
Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until all starting material is consumed.
-
Neutralization: Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin or by adding a few drops of acetic acid.
-
Purification: Filter the mixture and concentrate the filtrate. The crude product can be purified by silica gel chromatography or recrystallization to afford the final compound 4 .
Summary of Results and Data
The efficiency of this multi-step synthesis depends heavily on the execution of the fluorination and glycosylation steps. The table below summarizes typical yields reported in the literature for analogous transformations.
| Step | Transformation | Typical Yield (%) | Reference(s) |
| 1. Fluorination | 1,3,5-tri-O-benzoyl-ribose → 2-F-1,3,5-tri-O-benzoyl-arabinose | 65 - 75% | [6] |
| 2. Bromination | Formation of the glycosyl bromide | ~95% (crude) | [6] |
| 3. Glycosylation | Coupling of bromide with 2,6-dichloropurine (isolated β-anomer) | 30 - 55% | [2][9] |
| 4. Deprotection | Removal of benzoyl groups | 75 - 90% | [10][6] |
Conclusion
The synthesis of 2,6-dichloro-9-(2-deoxy-2-fluoro-D-arabinofuranosyl)purine is a well-established yet technically demanding process that hinges on precise stereochemical control. The key transformations—a DAST-mediated deoxyfluorination with inversion and a Vorbrüggen N-glycosylation—are robust methods in nucleoside chemistry. Careful execution of the protocols, particularly the anhydrous reaction conditions and the chromatographic separation of anomers, is paramount to achieving a successful outcome. This guide provides the fundamental chemical principles and practical methodologies required for the proficient synthesis of this critical pharmaceutical intermediate.
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